2-(4-Methoxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid
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Overview
Description
2-(4-Methoxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid is an organic compound that features a methoxyphenyl group, an oxazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, 5-methyl-1,2-oxazole, and glycine derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxazole ring can undergo reduction to form a more saturated heterocyclic system.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(4-Hydroxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid.
Reduction: 2-(4-Methoxyphenyl)-2-[[2-(5-methyl-1,2-oxazolidin-3-yl)acetyl]amino]acetic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The methoxyphenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methoxyphenyl)-2-[[2-(5-methyl-1,2-thiazol-3-yl)acetyl]amino]acetic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The presence of the methoxy group and the oxazole ring in 2-(4-Methoxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9-7-11(17-22-9)8-13(18)16-14(15(19)20)10-3-5-12(21-2)6-4-10/h3-7,14H,8H2,1-2H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEMFAPPCAIENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)NC(C2=CC=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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